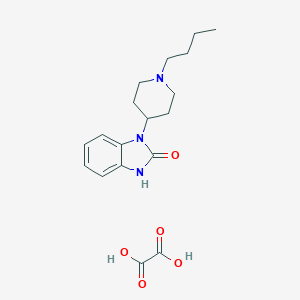

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

NS 521 乙酸盐的合成涉及 1-(1-丁基)-4-(2-氧代-1-苯并咪唑啉基)哌啶与草酸的反应。反应条件通常包括使用水或乙醇等溶剂,并在室温下进行。 然后通过结晶或其他合适的方法纯化产物 .

化学反应分析

NS 521 乙酸盐经历各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或过氧化氢。

还原: 此反应涉及添加氢或去除氧。常见的试剂包括硼氢化钠或氢化铝锂。

取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或烷基化剂。

科学研究应用

NS 521 乙酸盐具有广泛的科学研究应用,包括:

化学: 它被用作各种化学反应和合成过程中的试剂。

生物学: 它已被研究用于其神经保护作用和在治疗神经退行性疾病中的潜在用途。

医学: 它在治疗神经系统疾病方面具有潜在的治疗应用。

工业: 它用于生产各种化学化合物和材料.

作用机制

NS 521 乙酸盐的作用机制涉及它与体内特定分子靶点和途径的相互作用。它通过调节参与神经元存活和功能的某些酶和受体的活性来发挥其神经保护作用。 所涉及的确切分子靶点和途径仍在研究中 .

相似化合物的比较

NS 521 乙酸盐在其结构和神经保护特性方面是独一无二的。类似的化合物包括其他苯并咪唑啉酮和哌啶衍生物,例如:

- 1-(1-丁基)-4-(2-氧代-1-苯并咪唑啉基)哌啶

- 1-(1-丁基-哌啶-4-基)-1,3-二氢-苯并咪唑-2-酮

生物活性

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid, also known as NS 521 oxalate, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25N3O5

- Molecular Weight : 363.4 g/mol

- IUPAC Name : this compound

- CAS Number : 198969-52-7

The compound features a benzimidazole core, which is known for its diverse pharmacological properties, and is modified with a butylpiperidine moiety and oxalic acid.

Synthesis

The synthesis of NS 521 oxalate involves the reaction of 1-(1-butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine with oxalic acid. The typical reaction conditions include:

- Solvents : Water or ethanol

- Temperature : Room temperature

- Purification Methods : Crystallization or other suitable methods .

Research indicates that NS 521 oxalate exhibits several mechanisms of action:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis and oxidative stress. Studies suggest that it may modulate pathways involved in neurodegenerative diseases by influencing neurotransmitter systems and reducing neuroinflammation .

- Muscarinic Receptor Modulation : NS 521 oxalate acts as a ligand for muscarinic receptors, which are implicated in cognitive functions and memory. This modulation may enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

- Inhibition of Specific Enzymes : The compound has been tested for its inhibitory effects on enzymes related to metabolic pathways, showing promise as a therapeutic agent in metabolic disorders .

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Muscarinic receptor binding | Enhanced cholinergic activity | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Case Study 1: Neuroprotective Role

A study investigated the neuroprotective effects of NS 521 oxalate in a model of oxidative stress induced by glutamate. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups. This suggests its potential application in neurodegenerative conditions.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, NS 521 oxalate was administered to animal models exhibiting cognitive deficits. The results demonstrated significant improvements in memory retention and learning capabilities, correlating with increased muscarinic receptor activity .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in neuroprotection and cognitive enhancement. Its unique chemical structure allows it to interact with various biological targets effectively, making it a candidate for further research in pharmacology.

属性

CAS 编号 |

198969-52-7 |

|---|---|

分子式 |

C18H25N3O5 |

分子量 |

363.4 g/mol |

IUPAC 名称 |

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |

InChI |

InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |

InChI 键 |

GMDFJIJNFIKGNV-UHFFFAOYSA-N |

SMILES |

CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |

规范 SMILES |

CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |

同义词 |

1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。